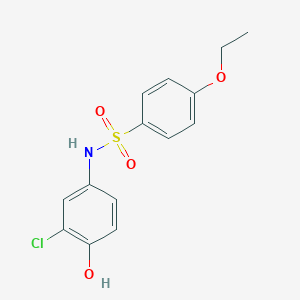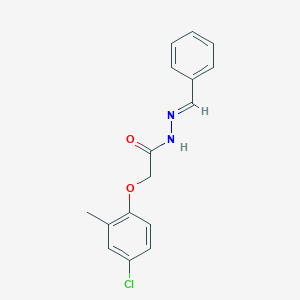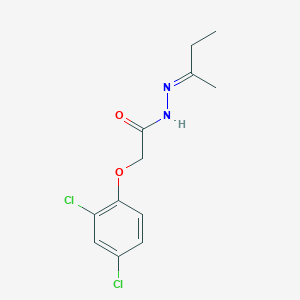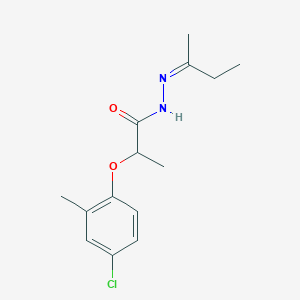
2-Benzoyl-4-tert-butylbenzoic acid
説明
2-Benzoyl-4-tert-butylbenzoic acid, also known as BBA, is a highly researched compound in the field of organic chemistry. It is a white crystalline solid, which is commonly used as a starting material for the synthesis of various organic compounds. BBA has several applications in scientific research, particularly in the field of drug discovery.
作用機序
The exact mechanism of action of 2-Benzoyl-4-tert-butylbenzoic acid is not fully understood. However, it has been suggested that 2-Benzoyl-4-tert-butylbenzoic acid may inhibit the activity of certain enzymes or proteins involved in cellular signaling pathways. This may lead to the suppression of tumor growth or the reduction of inflammation.
Biochemical and Physiological Effects:
2-Benzoyl-4-tert-butylbenzoic acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce the expression of certain genes involved in inflammation. 2-Benzoyl-4-tert-butylbenzoic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-Benzoyl-4-tert-butylbenzoic acid is its high purity, which makes it a reliable starting material for the synthesis of other organic compounds. However, 2-Benzoyl-4-tert-butylbenzoic acid has some limitations in lab experiments. It is highly sensitive to air and moisture, which can cause it to degrade quickly. Additionally, 2-Benzoyl-4-tert-butylbenzoic acid is relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research of 2-Benzoyl-4-tert-butylbenzoic acid. One potential area of focus is the development of new anti-cancer drugs based on the structure of 2-Benzoyl-4-tert-butylbenzoic acid. Another area of interest is the investigation of the mechanism of action of 2-Benzoyl-4-tert-butylbenzoic acid, which could provide insights into the development of new therapies for a range of diseases. Additionally, the synthesis of new derivatives of 2-Benzoyl-4-tert-butylbenzoic acid could lead to the discovery of new compounds with novel biological activities.
科学的研究の応用
2-Benzoyl-4-tert-butylbenzoic acid has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Benzoyl-4-tert-butylbenzoic acid has been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for the development of anti-cancer drugs.
特性
分子式 |
C18H18O3 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC名 |
2-benzoyl-4-tert-butylbenzoic acid |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)13-9-10-14(17(20)21)15(11-13)16(19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21) |
InChIキー |
YOQDGPBVHQXIMR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![N-benzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230192.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)


![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)


![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)

![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)